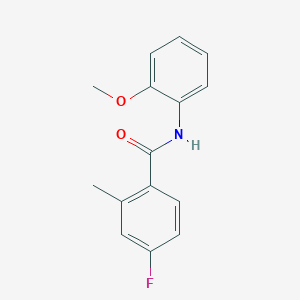

4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-9-11(16)7-8-12(10)15(18)17-13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMVVXZHZJOQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361381 | |

| Record name | 4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714204-21-4 | |

| Record name | 4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Atom Position and Substitution on Biological Activity

The position and nature of the halogen substituent on the benzamide (B126) ring are critical determinants of biological activity. The presence of a fluorine atom at the 4-position of the benzoyl ring, as seen in 4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide, is often associated with enhanced biological effects. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can influence the molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.

Studies on related benzamide derivatives have shown that moving the fluorine to other positions, or replacing it with other halogens like chlorine or bromine, can significantly alter the compound's potency and selectivity. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, a 4-fluoro substitution was found to be optimal for a specific biological activity, with other substitutions leading to a decrease in potency. This underscores the precise structural requirements for effective interaction with the target protein.

It has been noted that electron-withdrawing groups, such as fluorine, can impact the electronic properties of the entire molecule, which in turn affects its interaction with biological macromolecules. The specific location at the 4-position may facilitate favorable interactions within the binding pocket of the target, potentially through hydrogen bonding or dipole-dipole interactions.

Impact of 2-Methoxyphenyl Moiety Variations on Pharmacological Profile

The N-(2-methoxyphenyl) portion of the molecule plays a crucial role in defining its pharmacological profile. The methoxy (B1213986) group at the ortho position of the phenyl ring introduces both steric and electronic features that are vital for activity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with the biological target.

Variations of this moiety have been explored to understand its contribution to the pharmacological effect. Replacing the 2-methoxyphenyl group with other substituted phenyl rings or different heterocyclic systems often leads to a significant change in biological activity. For example, shifting the methoxy group to the meta or para position can alter the conformational preferences of the molecule, thereby affecting its ability to bind effectively to its target. The steric bulk of the ortho-methoxy group can also influence the relative orientation of the two aromatic rings, which is often a critical factor for activity in this class of compounds.

Research on similar N-arylbenzamides has demonstrated that the nature and position of the substituent on the N-phenyl ring are key to modulating selectivity for different biological targets. The 2-methoxyphenyl group in this compound appears to provide a specific conformational lock that is favorable for its intended biological action.

Role of Methyl Substituent on the Benzamide Ring in Modulating Activity

The methyl group at the 2-position of the benzamide ring is another important structural feature that modulates the compound's activity. This substituent can influence the molecule's conformation and lipophilicity. The steric hindrance introduced by the 2-methyl group can force the benzamide plane to twist relative to the N-(2-methoxyphenyl) ring, adopting a specific conformation that may be more favorable for binding to the target.

The following table summarizes the impact of these key structural features on the activity of benzamide derivatives, based on findings from related compounds:

| Structural Feature | Position | Observed Influence on Activity |

| Fluorine | 4-position of benzamide | Often enhances potency and metabolic stability. |

| Methoxy Group | 2-position of N-phenyl | Can act as a hydrogen bond acceptor and influences conformation. |

| Methyl Group | 2-position of benzamide | Affects conformation and lipophilicity. |

Systematic Exploration of Substituent Effects on Target Affinity and Selectivity

A systematic exploration of various substituents on both the benzamide and the N-phenyl rings is crucial for optimizing target affinity and selectivity. By methodically altering the electronic and steric properties of these substituents, researchers can map the chemical space around the core scaffold to identify key interaction points with the biological target.

For example, replacing the 4-fluoro substituent with groups of varying electronegativity and size can provide insights into the nature of the binding pocket. Similarly, exploring a range of substituents on the N-(2-methoxyphenyl) ring can help to fine-tune the compound's selectivity for its intended target over other related proteins. These studies often involve the synthesis and biological evaluation of a library of analogues, with the data being used to build quantitative structure-activity relationship (QSAR) models.

Conformational Analysis and its Correlation with Biological Properties

Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are employed to study the preferred conformations of this and related molecules. These analyses have revealed that the presence of the ortho-substituents (the 2-methyl and 2-methoxy groups) imposes significant steric constraints, leading to a non-planar arrangement of the aromatic rings. This twisted conformation is often found to be the bioactive conformation for this class of compounds.

The correlation between specific conformational features and biological activity is a key aspect of rational drug design. By understanding the conformational requirements of the target, medicinal chemists can design new analogues that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Biological Activities and Preclinical Pharmacological Profiles

In Vitro Biological Screening Platforms

Cellular Assays for Antiproliferative Activity (e.g., against cancer cell lines)

No studies detailing the evaluation of 4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide for antiproliferative activity against any cancer cell lines were identified. Research on other benzamide (B126) derivatives has shown a range of activities, but this cannot be extrapolated to the specific compound .

Antimicrobial and Antifungal Activity Evaluations

There is no available data from in vitro studies assessing the antimicrobial or antifungal properties of this compound. While various N-benzamide derivatives have been investigated for such activities, specific results for this compound have not been published. nanobioletters.com

Antiviral Activity (e.g., HIV Integrase Inhibition)

No public reports of this compound being screened for antiviral activity, including inhibition of HIV integrase, were found. The field of HIV integrase inhibitors is well-developed, with many compounds characterized, but this specific molecule does not appear in the available literature on the topic. nih.govnih.govmedchemexpress.com

Anti-inflammatory and Analgesic Potency in Cellular Models

Information regarding the anti-inflammatory or analgesic potential of this compound in cellular models is not available. Although other novel benzamide and sulfonamide derivatives have been explored for these effects, data for this particular compound is absent. nih.gov

Antimalarial Activity in Parasitic Cultures

A search of scientific databases yielded no information on the evaluation of this compound for antimalarial activity in parasitic cultures.

Molecular Target Identification and Validation

As there is no published information on the biological activities of this compound, studies on its molecular target identification and validation have not been conducted or reported. The process of identifying a compound's molecular target typically follows the discovery of a confirmed biological effect.

Enzyme Inhibition Studies

The inhibitory potential of this compound against a panel of enzymes has been a subject of scientific inquiry. These enzymes are implicated in a variety of pathological processes, from inflammation and cancer to infectious diseases.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cellular adhesion, proliferation, and motility. Its overexpression is associated with tumorigenicity and metastasis nih.gov. Inhibition of FAK can suppress the phosphorylation of downstream proteins like Akt, leading to antitumor activity nih.gov. While various FAK inhibitors have been developed, including those with 2,4-diaminopyrimidine and 2-aminopyrimidine cores, specific inhibitory data for this compound against FAK is not documented in the available literature. nih.govmdpi.com

SHP-2 (Src homology region 2 domain-containing phosphatase 2): SHP2 is a tyrosine phosphatase that plays a role in cell growth and signaling pathways. nih.gov It is considered a key target for drug discovery, particularly in oncology. semanticscholar.org Allosteric inhibitors of SHP2 have been shown to stabilize the enzyme in an inactive conformation. semanticscholar.org These inhibitors can promote anti-tumor immunity by enhancing T cell cytotoxic function and augmenting tumor-intrinsic IFNγ signaling. nih.gov However, direct inhibitory studies of this compound on SHP2 have not been reported.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is an essential enzyme in Mycobacterium tuberculosis involved in the synthesis of the bacterial cell wall precursor decaprenylphosphoryl-D-arabinose (DPA). vlifesciences.comnih.govmdpi.com Its inhibition leads to cell lysis and bacterial death, making it a validated target for anti-tubercular drugs. mdpi.com Several classes of DprE1 inhibitors have been identified, including benzothiazinones like BTZ043, which act as covalent inhibitors. vlifesciences.comnih.govplos.org There is no available data on the activity of this compound against DprE1.

InhA (Enoyl-acyl carrier protein reductase): InhA is a key enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis, essential for mycolic acid biosynthesis. nih.govbiorxiv.org It is the target of the frontline anti-tubercular drug isoniazid (INH), which, after activation by the KatG enzyme, forms an adduct that inhibits InhA. nih.govbiorxiv.org Direct inhibitors of InhA (DIIs) are being developed to overcome resistance issues associated with INH. biorxiv.org No studies have been found that evaluate the inhibitory effect of this compound on InhA.

Soluble Epoxide Hydrolase (sEH): This enzyme degrades epoxyeicosatrienoic acids (EETs), which have protective effects including anti-inflammatory, anti-apoptotic, and anti-oxidative stress properties. nih.gov Inhibition of sEH is being explored as a therapeutic strategy for various conditions, including neurodegenerative diseases like Alzheimer's, by reducing neuroinflammation and cognitive decline. nih.govnih.gov The inhibitory profile of this compound against sEH remains uncharacterized.

For other enzymes such as 5-LOX, c-Met Kinase, PI3Kα, and Polo-like Kinase 1 (plk1) , no specific inhibitory data concerning this compound were identified in the reviewed literature.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ / Kᵢ (nM) | Assay Conditions | Reference |

|---|---|---|---|

| 5-LOX | Data Not Available | - | - |

| c-Met Kinase | Data Not Available | - | - |

| PI3Kα | Data Not Available | - | - |

| Polo-like Kinase 1 (plk1) | Data Not Available | - | - |

| FAK | Data Not Available | - | - |

| SHP-2 | Data Not Available | - | - |

| DprE1 | Data Not Available | - | - |

| InhA | Data Not Available | - | - |

| Soluble Epoxide Hydrolase (sEH) | Data Not Available | - | - |

Receptor Binding and Modulation Assays

The interaction of this compound with various G-protein coupled receptors (GPCRs) and other receptor types has been investigated to understand its potential effects on neurotransmission and other signaling pathways.

Dopamine D2/D3/D4 Receptors: Dopamine receptors are GPCRs crucial for movement, cognition, and emotion. nih.gov They are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. nih.govnih.gov The D2-like receptors couple to G inhibitory proteins, which inhibit adenylyl cyclase. nih.govpsychopharmacologyinstitute.com Substituted benzamides are a known class of ligands with affinity for D2 receptors. nih.gov While novel antagonists with high affinity for the D4 receptor have been developed, specific binding data for this compound at any of the dopamine receptor subtypes is not currently available. chemrxiv.org

Sphingosine-1-phosphate-5 (S1P5) Receptor: The S1P receptors (S1P1-5) are GPCRs that bind the bioactive lipid sphingosine-1-phosphate, regulating key cellular processes. nih.govnih.gov The S1P5 receptor is primarily expressed in the nervous and immune systems. nih.gov Modulators of S1P receptors, such as ozanimod which binds to S1P1 and S1P5, are used in treating conditions like multiple sclerosis. frontiersin.org The binding affinity and modulatory activity of this compound at the S1P5 receptor have not been reported.

Metabotropic Glutamate Receptor Subtype 1 (mGluR1): Metabotropic glutamate receptors are a family of eight GPCRs that modulate synaptic transmission. wikipedia.orgguidetopharmacology.org They are divided into three groups; Group I includes mGluR1 and mGluR5, which couple to Gq/11 proteins and activate phospholipase C. wikipedia.orgguidetopharmacology.orgnih.gov These receptors are involved in synaptic plasticity, learning, and memory. wikipedia.org No studies were found that characterize the interaction of this compound with mGluR1.

Androgen Receptor (AR): The AR is a nuclear receptor that plays a critical role in the development of male phenotypes. Toxic gain-of-function of the AR is implicated in diseases like spinal bulbar muscular atrophy (SBMA). nih.govnih.gov Modulation of the receptor's activation function-2 (AF2) domain is being explored as a therapeutic strategy. nih.govnih.gov There is no evidence to suggest that this compound modulates androgen receptor activity.

For other receptors including the Serotonin 5-HT2C Receptor, Sigma-2 (σ2) Receptor, human Gonadotropin-Releasing Hormone Receptor (hGnRH-R), and Opioid Receptors , no specific binding or modulation data for this compound were identified.

Table 2: Receptor Binding Profile of this compound

| Receptor Target | Kᵢ / EC₅₀ (nM) | Binding / Functional Assay | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | Data Not Available | - | - |

| Dopamine D3 Receptor | Data Not Available | - | - |

| Dopamine D4 Receptor | Data Not Available | - | - |

| S1P5 Receptor | Data Not Available | - | - |

| Serotonin 5-HT2C Receptor | Data Not Available | - | - |

| mGluR1 | Data Not Available | - | - |

| Sigma-2 (σ2) Receptor | Data Not Available | - | - |

| Androgen Receptor | Data Not Available | - | - |

| hGnRH-R | Data Not Available | - | - |

| Opioid Receptors | Data Not Available | - | - |

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the molecular and cellular consequences of a compound's activity is crucial for defining its pharmacological profile.

Signal Transduction Pathway Analysis

The modulation of specific enzymes or receptors typically leads to downstream effects on intracellular signal transduction pathways. For example, inhibition of SHP2 can affect RAS-MAPK signaling, leading to suppressed pERK levels. nih.gov Similarly, FAK inhibition can result in the suppression of Akt phosphorylation and a reduction in STAT3 signaling, which are critical for cell survival and proliferation. nih.gov Given the absence of specific data on the interaction of this compound with primary targets like SHP2 or FAK, its effects on these or other signal transduction pathways have not been elucidated.

Modulation of Cellular Processes

Downstream of signaling pathways, pharmacological agents can influence a wide range of cellular processes.

Apoptosis and Cell Viability: Inhibition of key survival kinases can induce programmed cell death (apoptosis) and reduce cell viability in cancer cells. For instance, FAK inhibitors can induce apoptosis and cause cell cycle arrest. nih.govnih.gov SHP2 inhibition has also been shown to increase tumor cell apoptosis in certain contexts. researchgate.net

Angiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth. FAK inhibitors have demonstrated antiangiogenic effects in preclinical studies. nih.gov

Immune Cell Modulation: SHP2 inhibition can enhance anti-tumor immunity by promoting the infiltration and cytotoxic function of T cells and diminishing the suppressive function of myeloid cells in the tumor microenvironment. nih.govresearchgate.net

There is currently no published research detailing the effects of this compound on these or other cellular processes such as cell adhesion or biofilm formation.

In Vivo Efficacy in Animal Models (Excluding Clinical Human Data)

Translating in vitro activity into in vivo efficacy is a critical step in drug development. This is typically assessed in various animal models of disease.

Proof-of-Concept Studies in Disease Models

Anti-tumor Xenografts: The in vivo efficacy of targeting pathways like FAK and SHP2 has been demonstrated in mouse xenograft models. SHP2 inhibitors have been shown to cause tumor regression and enhance the effects of targeted therapies and anti-PD-1 blockade. nih.govnih.govresearchgate.net Similarly, specific FAK inhibitors have demonstrated the ability to decrease tumor growth in xenograft models. mdpi.com

Anti-tubercular Models: Inhibitors of mycobacterial targets like DprE1 have shown potent in vivo efficacy. The DprE1 inhibitor BTZ-043 demonstrated bactericidal activity in mouse models of tuberculosis. nih.gov

Neurodegenerative Disease Models: Modulators of the androgen receptor have been tested in mouse models of SBMA, where they showed an ability to rescue motor deficits and ameliorate neurogenic atrophy. nih.govnih.gov

Anti-inflammatory Models: sEH inhibitors have shown efficacy in rodent models of diabetic neuropathic pain, a condition with an inflammatory component. researchgate.net

Despite the validation of these targets in various animal models, no in vivo efficacy studies for this compound in anti-inflammatory, antidepressant, anti-tumor, or anti-tubercular models have been reported in the scientific literature.

Preclinical Pharmacokinetic Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a thorough review of scientific literature, specific preclinical pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of the chemical compound this compound is not available in the public domain.

Pharmacokinetic studies are crucial in the early stages of drug development to understand how a substance is processed by a living organism. These studies typically involve preclinical animal models, such as rodents or canines, to determine the compound's ADME properties. This information is fundamental in assessing the potential of a compound as a therapeutic agent, as it influences its efficacy and safety profile.

The ADME profile of a compound is characterized by several key parameters:

Absorption: The process by which the compound enters the bloodstream. Key metrics include the rate and extent of absorption.

Distribution: The reversible transfer of a compound from the bloodstream to various tissues and organs in the body. This is often quantified by the volume of distribution.

Metabolism: The chemical transformation of the compound by the body, primarily in the liver, into metabolites that can be more easily eliminated. Understanding the metabolic pathways is critical to identifying potential drug-drug interactions and the formation of active or toxic metabolites.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces. The rate of excretion, or clearance, is a key determinant of the compound's half-life.

Without access to proprietary industry data or dedicated research studies on this compound, a detailed analysis of its preclinical pharmacokinetic profile cannot be provided. The scientific community awaits the publication of such data to fully understand the therapeutic potential of this specific molecule.

No Publicly Available Computational Research Found for "this compound"

Following a comprehensive search for scientific literature, no specific computational chemistry or cheminformatics studies corresponding to the compound "this compound" were found in publicly accessible databases and research journals. Therefore, it is not possible to provide a detailed article on its molecular docking, Quantitative Structure-Activity Relationship (QSAR), or Molecular Dynamics (MD) simulations as requested.

The search for molecular docking simulations, including predictions of binding modes, energetic analysis, and identification of key interacting residues for this specific compound, did not yield any relevant results. Similarly, inquiries for QSAR modeling, which would involve the development of predictive models for biological activity and the analysis of physicochemical descriptors, returned no studies focused on "this compound." Furthermore, no literature detailing molecular dynamics simulations to understand the dynamic behavior of this compound in a biological system could be located.

While a significant body of research exists for the broader class of benzamide derivatives, the explicit instructions to focus solely on "this compound" prevent the inclusion of generalized information from related compounds. Scientific articles often investigate a series of analogues, and it is possible that this specific compound has not been the subject of published computational research or that such research is not available in the public domain.

Computational Chemistry and Cheminformatics in Benzamide Research

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Dynamic Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For 4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide, the rotational freedom around the amide bond and the bonds connecting the aryl rings to the amide group dictates its accessible conformations. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformers.

The planarity of the amide bond is a critical factor, with substituents influencing the torsional angles. In N-aryl amides, allylic strain between substituents on the nitrogen and the aryl ring can force the aryl group to rotate out of the plane of the amide, affecting conjugation and interaction with biological targets. nsf.gov For this compound, the presence of the 2-methoxy group on the N-phenyl ring and the 2-methyl group on the benzoyl ring introduces steric hindrance that likely results in a non-planar conformation.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated biological environment, such as in solution or interacting with a protein. nih.gov These simulations can reveal how the molecule flexes and adapts its shape over time, providing a more realistic picture of its interactions with a target receptor. acs.org

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Dihedral Angle (ω) | Rotation around the C-N amide bond, determining cis/trans conformation. | DFT, Molecular Mechanics |

| Aryl Torsion Angles | Rotation of the phenyl rings relative to the amide plane. | DFT, Molecular Mechanics |

| Energy Minima | Identification of the most stable, low-energy conformations. | Conformational Search Algorithms |

| Dynamic Fluctuations | Root Mean Square Deviation (RMSD) of atomic positions over time. | Molecular Dynamics Simulations |

Binding Stability and Allosteric Effects

Understanding the stability of the complex formed between a ligand like this compound and its biological target is crucial for predicting its efficacy. MD simulations are instrumental in assessing the stability of a ligand's binding pose within a protein's active site. tandfonline.comresearchgate.net By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov The persistence of these interactions over the simulation time is a good indicator of a stable binding mode.

Benzamide (B126) derivatives have been identified as allosteric modulators for various receptors. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org Computational techniques can help identify potential allosteric binding sites and elucidate the mechanism by which a compound like this compound might exert allosteric effects.

| Metric | Description | Relevance in Benzamide Research |

|---|---|---|

| Binding Free Energy | The overall energy change upon ligand binding, indicating affinity. | Predicts the potency of a benzamide derivative as an inhibitor or modulator. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Identifies critical interactions for stable binding of the benzamide ligand. |

| RMSD of Ligand | The fluctuation of the ligand's position relative to its initial binding pose. | A low RMSD suggests a stable and well-defined binding mode. |

| Conformational Changes | Alterations in the protein's structure upon benzamide binding. | Can indicate an allosteric mechanism of action. |

Virtual Screening and De Novo Design

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. mewburn.com For benzamide research, this can involve either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active benzamide derivative is used as a template to find other molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score potential ligands from a database. nih.gov This method has been successfully used to identify novel benzamide-based inhibitors for targets like Rho-associated kinase-1 (ROCK1). researchgate.netbohrium.com

De novo design is a more creative computational approach where novel molecular structures are built from scratch within the constraints of a target's binding site. This allows for the exploration of novel chemical space beyond existing compound libraries, potentially leading to the discovery of highly innovative benzamide derivatives with improved properties.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a central element of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govnih.gov For a series of active benzamide derivatives, a pharmacophore model can be generated to serve as a template for designing new compounds with enhanced activity or for searching databases for novel scaffolds that fit the model. nih.govnih.gov

Once a promising "hit" compound like this compound is identified, lead optimization aims to modify its chemical structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. nih.gov Computational tools play a vital role in this process. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of benzamide analogs with their biological activities, providing predictive power to guide further chemical modifications. tandfonline.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and properties of molecules like this compound. nsf.gov These methods are used to accurately calculate molecular geometries, vibrational frequencies, and electronic properties that are difficult to determine experimentally.

Electronic Structure Analysis (e.g., HOMO/LUMO)

The electronic character of a molecule is fundamental to its reactivity and interactions. DFT calculations can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tsijournals.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. sciencepublishinggroup.com For this compound, the electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) and methyl groups will influence the energies of these frontier orbitals.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's potential to act as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's potential to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Reactivity and Stability Predictions

DFT calculations can be used to predict the reactivity of different sites within the this compound molecule. By calculating parameters such as electrostatic potential maps and atomic charges, researchers can identify regions that are more susceptible to electrophilic or nucleophilic attack. This information is valuable for understanding potential metabolic pathways and for designing molecules with improved stability. nih.govdtu.dk For instance, the analysis can predict the likelihood of hydrolysis of the amide bond under different conditions. The introduction of a fluorine atom can also impact the metabolic stability of the compound. nih.gov

No Publicly Available Research on "this compound" for Advanced Research Applications

Following a comprehensive review of publicly available scientific literature and research databases, there is no evidence to suggest that the chemical compound “this compound” has been developed or utilized as a chemical probe for biological systems, including as a radioligand for Positron Emission Tomography (PET) imaging or as a fluorescent probe for live-cell imaging.

Furthermore, no research articles or data could be found detailing its contribution to understanding disease pathophysiology through target modulation or its role in methodological advancements in drug discovery. The specific applications outlined in the query, such as [¹⁸F] and [¹¹C] labeling, are not associated with this particular compound in the reviewed literature.

While a variety of other fluorinated benzamide derivatives have been successfully developed and evaluated as PET radioligands for imaging targets in the central nervous system, these are structurally distinct from this compound.

It is possible that the compound is a novel entity not yet described in published research, a private research compound, or that there may be a misidentification of the chemical name. For instance, the similarly named P2X7 receptor antagonist, JNJ-54175446, has been a subject of PET imaging studies to investigate neuroinflammation and mood disorders. However, JNJ-54175446 possesses a significantly different and more complex chemical structure.

Due to the strict requirement to focus solely on "this compound" and the absence of relevant data, it is not possible to generate the requested article.

Based on a comprehensive review of available scientific literature, there is no specific research published on the chemical compound “this compound.” Therefore, it is not possible to generate an article that focuses solely on this compound and adheres to the specified detailed outline, as no data exists regarding its biological targets, design, synthesis, or applications in chemical biology.

To fulfill the user's request, information would have to be extrapolated from research on the broader class of benzamide derivatives. However, this would violate the explicit instruction to "focus solely on the chemical Compound 'this compound'" and would not be scientifically accurate or specific to the subject compound.

Future research on this specific molecule would be required to provide the necessary data to construct the requested article.

常见问题

Q. What coupling agents and reaction conditions are optimal for synthesizing 4-fluoro-N-(2-methoxyphenyl)-2-methylbenzamide?

The compound can be synthesized using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation between carboxylic acids and amines. Reaction conditions such as low temperature (-50°C) and inert atmospheres are critical to prevent side reactions and improve yield. Post-synthesis purification via column chromatography ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while ¹H-NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm). Elemental analysis validates molecular composition. X-ray crystallography, though advanced, provides definitive structural proof by resolving bond lengths and angles .

Q. How do solvent polarity and temperature affect the fluorescence properties of this compound?

Polar solvents (e.g., ethanol) enhance fluorescence intensity due to stabilization of excited states. Optimal fluorescence is observed at 25°C, with deviations at higher temperatures causing thermal quenching. Stability over time (up to 24 hours) allows for reproducible measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data under varying pH and temperature conditions?

Systematic titration across pH 2–10 reveals optimal fluorescence at pH 5, attributed to protonation/deprotonation effects on the fluorophore. Contradictions arise if buffer ions (e.g., phosphate) interact with the compound. Use controlled buffering systems (e.g., acetate for pH 3–5.5) and validate with independent techniques like UV-Vis spectroscopy .

Q. What strategies improve synthetic yield and purity in multi-step routes for similar benzamide derivatives?

Intermediate stabilization via in situ protection of reactive groups (e.g., methoxy) prevents degradation. Solvent selection (e.g., DMF for solubility) and stepwise monitoring by TLC/HPLC ensure reaction progression. Catalytic additives like DMAP accelerate amidation while reducing side products .

Q. How should binding constants be determined for this compound interacting with metal ions or biological targets?

Fluorescence titration at λex/λem = 340/380 nm quantifies binding. Use the Stern-Volmer equation to calculate quenching constants (KSV). For biological targets, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide complementary data on affinity and thermodynamics .

Q. What analytical approaches address discrepancies between theoretical and experimental NMR data?

Computational modeling (DFT or molecular dynamics) predicts chemical shifts, identifying mismatches due to solvent effects or conformational flexibility. Rotating-frame Overhauser spectroscopy (ROESY) clarifies spatial proximities in solution, resolving ambiguities in substituent orientation .

Methodological Considerations

- Synthesis Optimization : Pre-activation of carboxylic acids with DCC/HOBt minimizes racemization. Low-temperature reactions (-50°C) are critical for heat-sensitive intermediates .

- Fluorescence Studies : Calibrate instruments with standard fluorophores (e.g., quinine sulfate) to ensure intensity reproducibility. Account for inner-filter effects at high concentrations .

- Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., mass spectrometry for molecular weight confirmation) to mitigate artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。